ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Overview
Description
The compound of interest, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and properties of closely related indole derivatives. These studies can offer valuable information for understanding the characteristics of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate by analogy.
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in several papers. For instance, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved the gradual evaporation of acetone under ambient conditions . Another study describes the synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, which served as an intermediate in the preparation of potential glycine site antagonists . These methods could potentially be adapted for the synthesis of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.
Molecular Structure Analysis
The molecular structure of indole derivatives has been analyzed using various spectroscopic techniques and theoretical calculations. For example, the crystal structure and Hirshfeld surface analysis of a complex indole derivative were determined, revealing intermolecular hydrogen bond interactions and stabilization by C–H···π interactions . Similarly, the molecular structure and vibrational spectral studies of related compounds have been performed, which could provide a basis for understanding the structural aspects of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate .
Chemical Reactions Analysis
The reactivity and chemical behavior of indole derivatives are crucial for their potential applications. Studies have investigated the reactivity descriptors such as Fukui functions and electrophilicity indices to determine the reactive sites within molecules . These analyses can be informative when considering the chemical reactions that ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are often determined by their molecular structure and substituents. For instance, the vibrational analysis of some derivatives indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The thermodynamic parameters of these compounds show that their formation is exothermic and spontaneous at room temperature . These findings could be extrapolated to predict the properties of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.
Scientific Research Applications
Synthesis and Characterization
- Ethyl 5-formyl-1H-indole-2-carboxylates are synthesized from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This process involves the transformation of the sulfomethyl group to a formyl function, yielding various derivatives including ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (Pete, Parlagh, & Tőke, 2003).
Synthetic Intermediates and Chemical Analysis
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, closely related to ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, have been synthesized and evaluated for various applications. One study focused on their synthesis technology, indicating their potential as valuable chemical intermediates (Huang Bi-rong, 2013).
Molecular Structure Studies
- Research on the structure of monobrominated ethyl indole-3-carboxylate, a compound similar to ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, reveals insights into its molecular composition and potential applications (Leggetter & Brown, 1960).
- Another study detailed the single crystal X-ray analysis and vibrational spectral studies of a mecarbinate derivative, which includes the ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate. This research contributes to understanding the structural and spectral properties of similar compounds (Luo, Ma, Zhou, & Huang, 2019).
Crystal Structure and Analysis
- The crystal structure and Hirshfeld surface analysis of a related compound, (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno [3′,4′:2,3] indolizino [8,7-b] indole-15-carboxylate, were studied. This research provides insights into the crystalline structure of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate derivatives (Geetha et al., 2017).
properties
IUPAC Name |
ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJYMMSHBAEVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390933 | |
Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
CAS RN |
100123-25-9 | |
Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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